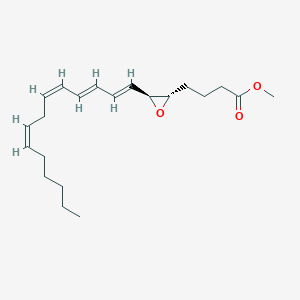

Leukotriene A4 methyl ester

概要

説明

ロイコトリエンA4メチルエステルは、ロイコトリエンファミリーに属するロイコトリエンA4の誘導体です。ロイコトリエンは、アラキドン酸の酸化によって白血球で生成されるエイコサノイド炎症メディエーターです。ロイコトリエンA4メチルエステルは、アラキドン酸からアラキドン酸5-リポキシゲナーゼ酵素によってマスト細胞、好酸球、好中球で合成されます。この化合物は、炎症反応における役割で知られており、さまざまな生物学的プロセスに関与しています。

2. 製法

合成経路と反応条件: ロイコトリエンA4メチルエステルの合成には、いくつかのステップが含まれます。 一例として、重要な中間体である(2E,4Z,7Z)-2,4,7-トリデカトリエノールの立体選択的合成は、エチル(7Z)-3,4,7-トリデカトリエノエートのアルミナ促進異性化によってエチル(2E,4Z,7Z)-2,4,7-トリデカトリエノエートに変換することによって行われます 。 別の方法では、スルホニウムイリド化学を使用しますが、ウィッティヒ反応も実行可能な代替手段です .

工業生産方法: ロイコトリエンA4メチルエステルの工業生産では、通常、高純度試薬と制御された反応条件が使用され、目的の立体化学と収率が確保されます。 この化合物は、安定性を維持するために、トリエチルアミンとヘキサンの溶液で供給されることがよくあります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of leukotriene A4 methyl ester involves several steps. One approach includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate, via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . Another method involves the use of sulfonium ylid chemistry, although the Wittig reaction is also a viable alternative .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The compound is often supplied in a solution of triethylamine and hexane to maintain stability .

化学反応の分析

反応の種類: ロイコトリエンA4メチルエステルは、さまざまな化学反応を起こし、以下を含む:

酸化: ロイコトリエンB4またはロイコトリエンC4を形成するために酸化される可能性があります。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

置換: この化合物は、特に求核剤の存在下で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な試薬には、分子状酸素や特定の酸化酵素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: チオールやアミンなどの求核剤がよく使用されます。

主な生成物:

ロイコトリエンB4: ロイコトリエンA4ヒドロラーゼによる酸化によって形成されます.

ロイコトリエンC4: グルタチオンとの抱合によって形成されます.

4. 科学研究への応用

ロイコトリエンA4メチルエステルは、いくつかの科学研究への応用があります:

化学: 他のロイコトリエンや関連化合物の合成における前駆体として使用されます。

生物学: 炎症反応や細胞シグナル伝達における役割について研究されています。

科学的研究の応用

Leukotriene A4 methyl ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other leukotrienes and related compounds.

Biology: Studied for its role in inflammatory responses and cell signaling.

Industry: Utilized in the production of leukotriene inhibitors and other therapeutic agents.

作用機序

ロイコトリエンA4メチルエステルは、ロイコトリエンB4やロイコトリエンC4などの活性ロイコトリエンへの変換によってその効果を発揮します。これらの化合物は、標的細胞上の特定の受容体に結合し、炎症を促進するシグナル伝達経路の活性化につながります。 主な分子標的には、ロイコトリエン受容体とロイコトリエン生合成に関与する酵素が含まれます .

類似の化合物:

ロイコトリエンB4: 強力なケモアトラクタントであり、炎症細胞の活性化因子です。

ロイコトリエンC4: 平滑筋収縮と血管透過性の増加に関与しています。

ロイコトリエンD4: ロイコトリエンC4に似ていますが、追加の生物学的活性があります。

ロイコトリエンE4: ロイコトリエン生合成経路の最終生成物です。

独自性: ロイコトリエンA4メチルエステルは、さまざまなロイコトリエンの生合成における前駆体としての役割を果たすため、独特です。 メチルエステルとしての安定性により、遊離酸形と比較して取り扱いやすくなり、保管も容易になります .

類似化合物との比較

Leukotriene B4: A potent chemoattractant and activator of inflammatory cells.

Leukotriene C4: Involved in smooth muscle contraction and increased vascular permeability.

Leukotriene D4: Similar to leukotriene C4 but with additional biological activities.

Leukotriene E4: The final product in the leukotriene biosynthesis pathway.

Uniqueness: Leukotriene A4 methyl ester is unique due to its role as a precursor in the biosynthesis of various leukotrienes. Its stability as a methyl ester allows for easier handling and storage compared to the free acid form .

生物活性

Leukotriene A4 methyl ester (LTA4-ME) is a significant lipid mediator in the leukotriene biosynthesis pathway, playing a crucial role in inflammatory responses. This article provides a comprehensive overview of the biological activity of LTA4-ME, including its synthesis, enzymatic conversions, and physiological effects.

1. Overview of this compound

LTA4-ME is a stable methyl ester derivative of leukotriene A4 (LTA4), which is synthesized from arachidonic acid via the lipoxygenase pathway. The compound serves as a substrate for leukotriene A4 hydrolase and cysteinyl leukotriene synthase, leading to the formation of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) respectively .

| Property | Details |

|---|---|

| Chemical Formula | C21H32O3 |

| Molecular Weight | 332.5 Da |

| CAS Number | 73466-12-3 |

| Purity | ≥95% (HPLC) |

| Appearance | Liquid |

2. Synthesis and Stability

The synthesis of LTA4-ME can be achieved through various methods, including the use of D-glucose as a precursor . The methyl ester form enhances stability compared to the free acid, which is highly unstable and prone to rapid hydrolysis. Studies show that LTA4-ME can be hydrolyzed to LTA4 in the presence of alkaline conditions or specific enzymes .

3.1 Hydrolysis and Metabolism

LTA4-ME undergoes hydrolysis to yield LTA4, which is then converted to LTB4 by leukotriene A4 hydrolase. This enzyme exhibits both epoxide hydrolase and aminopeptidase activities, indicating its dual role in metabolism . The hydrolysis process is influenced by factors such as substrate concentration and the presence of stabilizing agents like bovine serum albumin, which significantly prolongs the half-life of LTA4 in solution .

3.2 Physiological Effects

LTA4-ME has been shown to mobilize calcium ions in human neutrophils, indicating its role as a signaling molecule in inflammatory processes . Additionally, it serves as a precursor for LTC4, which is involved in smooth muscle contraction and plays a critical role in allergic responses and asthma pathophysiology .

Case Study 1: Inhibition of Leukotriene A4 Hydrolase

A study investigated the effects of alpha-lipoic acid on leukotriene A4 hydrolase activity. It was found that alpha-lipoic acid inhibited both epoxide hydrolase and aminopeptidase activities at low concentrations, suggesting potential therapeutic applications in modulating leukotriene synthesis during inflammatory conditions .

Case Study 2: Role in Asthma Pathophysiology

Research indicates that LTA4 plays a significant role in asthma by contributing to both acute and chronic inflammation. Elevated levels of cysteinyl leukotrienes have been associated with bronchoconstriction and airway hyperresponsiveness, highlighting the importance of LTA4-derived metabolites in respiratory diseases .

5. Conclusion

This compound serves as a pivotal mediator in inflammatory responses through its enzymatic conversions to biologically active leukotrienes. Its stability compared to the free acid form allows for more controlled studies regarding its biological activity and potential therapeutic applications. Ongoing research continues to elucidate its role in various pathological conditions, particularly in respiratory diseases such as asthma.

特性

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-NIBLXIPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424293 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73466-12-3 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of leukotriene A4 methyl ester?

A1: The molecular formula of this compound is C21H32O3, and its molecular weight is 332.48 g/mol.

Q2: What synthetic strategies have been employed for the preparation of LTA4 methyl ester?

A2: Several approaches have been explored for synthesizing LTA4 methyl ester, including:

- Acetylene Intermediates: This strategy involves assembling the carbon chain through acetylenide anion condensations and introducing (Z)-double bonds by triple bond hydrogenation. [, , ]

- Propargylic Alcohol Rearrangement: This method utilizes alumina-promoted rearrangement of specific esters to access key intermediates for LTA4 methyl ester synthesis. []

- Wittig Olefination: This approach involves reacting a phosphonium ylide with an epoxy dienal to construct the LTA4 methyl ester framework. [, ]

Q3: How can researchers access deuterated versions of LTA4 methyl ester?

A3: Deuterated LTA4 methyl ester analogs can be synthesized using deuterated starting materials or by incorporating deuterium through specific reactions like semi-hydrogenation with D2 gas. [, , ]

Q4: Can LTA4 methyl ester be converted into biologically active leukotrienes?

A4: Yes, LTA4 methyl ester can be enzymatically converted into leukotriene C4 methyl ester (LTC4 methyl ester) by various glutathione S-transferases (GSTs). [, , ]

Q5: Do different GSTs exhibit varying efficiencies in converting LTA4 methyl ester to LTC4 methyl ester?

A5: Yes, different GST isozymes display varying enantioselectivity and conversion rates for LTA4 methyl ester. For example, rat liver 3-4 GST exhibits a high conversion rate but favors the (5R, 6R) enantiomer, while human placental GST shows selectivity for the natural (5S, 6S) enantiomer but with a lower conversion rate. []

Q6: Is LTA4 methyl ester a substrate for leukotriene C4 synthase?

A6: Yes, LTA4 methyl ester can be utilized as a substrate by leukotriene C4 synthase, the enzyme responsible for conjugating LTA4 with glutathione to form LTC4. [, ]

Q7: Are there other enzymes that can metabolize LTA4 methyl ester?

A7: Besides GSTs and leukotriene C4 synthase, LTA4 hydrolase can convert LTA4 methyl ester into metabolites like 5,12(S)-dihydroxy-eicosatetraenoic acid methyl ester (5,12(S)-diHETE-Me). []

Q8: What are the potential applications of LTA4 methyl ester?

A8: LTA4 methyl ester serves as a valuable tool in various research areas:

- Studying Leukotriene Biosynthesis: LTA4 methyl ester helps elucidate the mechanisms of enzymes involved in leukotriene biosynthesis, such as GSTs and leukotriene C4 synthase. [, , , ]

- Investigating Leukotriene Receptors: Radiolabeled or modified LTA4 methyl ester analogs can be used to characterize leukotriene receptors and develop potential antagonists. [, ]

- Developing Analytical Methods: LTA4 methyl ester and its derivatives are used to develop and validate analytical techniques for quantifying leukotrienes in biological samples. [, ]

Q9: Are there any known structure-activity relationship studies involving LTA4 methyl ester?

A9: Yes, research has explored modifying the structure of LTA4 methyl ester to develop stable analogs or introduce molecular probes for studying leukotriene receptors. These modifications often focus on the omega-end of the molecule to influence its susceptibility to beta-oxidation or its binding affinity to specific receptors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。